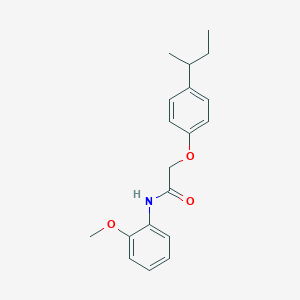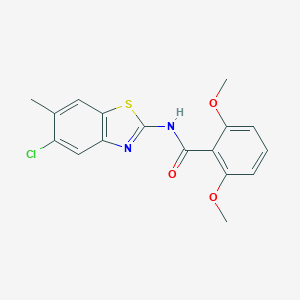![molecular formula C19H21ClN2O3 B251586 N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. This chemical compound is synthesized using a specific method and has been extensively researched for its scientific applications, mechanism of action, and physiological effects.
作用机制
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several biochemical and physiological effects, including reducing pain and inflammation, reducing fever, and reducing the risk of blood clots. It has been shown to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and gout.
实验室实验的优点和局限性
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its ability to inhibit COX-2 enzymes, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, it also has limitations, including its potential to cause side effects in animals and humans, which can affect the results of experiments.
未来方向
There are several future directions for research on N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, including its potential use in treating other conditions, such as Alzheimer's disease and cancer. Additionally, researchers are exploring the use of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide in combination with other drugs to enhance its effectiveness and reduce its side effects. Finally, researchers are investigating the potential for N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide to be used as a diagnostic tool for certain conditions, such as arthritis.
合成方法
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide is synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-(2-methylphenoxy)nitrobenzene. This compound is then reduced using hydrogen gas and a palladium catalyst to form 4-chloro-3-(2-methylphenoxy)aniline. This aniline is then acetylated using acetic anhydride to form 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}aniline. Finally, this compound is reacted with butyric anhydride to form N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide.
科学研究应用
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively researched for its scientific applications, including its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide specifically inhibits COX-2, which is responsible for inflammation and pain in response to injury or disease.
属性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
N-[4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-6-18(23)21-14-9-10-15(20)16(11-14)22-19(24)12-25-17-8-5-4-7-13(17)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
GZVWZRXMJGIOFJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
规范 SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)


![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251522.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B251523.png)
![N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B251524.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)